Pentamethylene bismethanethiosulfonate

Description

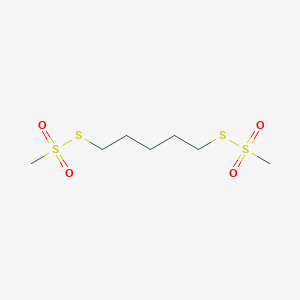

Structure

2D Structure

Properties

IUPAC Name |

1,5-bis(methylsulfonylsulfanyl)pentane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O4S4/c1-14(8,9)12-6-4-3-5-7-13-15(2,10)11/h3-7H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PFGFBHYQVVHELE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)SCCCCCSS(=O)(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O4S4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20204563 | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

292.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

56-00-8 | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000056008 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentamethylene bismethanethiosulfonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20204563 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Materials and Equipment

-

Precursor : 1,5-Dibromopentane (CAS 111-24-0)

-

Nucleophile : Sodium methanethiosulfonate (CAS 5188-07-8)

-

Solvent : Anhydrous ethanol or deionized water

-

Apparatus : Round-bottom flask, reflux condenser, magnetic stirrer, temperature controller

Procedure

-

Reaction Setup :

-

Dissolve 1,5-dibromopentane (10.0 g, 43.5 mmol) and sodium methanethiosulfonate (15.8 g, 87.0 mmol) in 150 mL of ethanol/water (3:1 v/v).

-

Reflux the mixture at 70°C for 24 hours under nitrogen atmosphere.

-

-

Workup :

-

Cool the reaction mixture to room temperature and filter to remove precipitated salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product via recrystallization from ethanol or column chromatography (silica gel, ethyl acetate/hexane).

-

-

Characterization :

Critical Analysis of Reaction Parameters

Solvent Effects

Temperature Optimization

-

<50°C : Incomplete reaction due to kinetic limitations.

-

50–80°C : Optimal range for substitution without decomposition.

-

>80°C : Risk of elimination side reactions (e.g., forming alkenes).

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Issue : Competing elimination or monosubstitution.

-

Solution : Use excess sodium methanethiosulfonate (2.2 eq) and inert atmosphere.

-

-

Purification Difficulties :

-

Issue : Similar polarity of product and unreacted starting materials.

-

Solution : Employ gradient elution in column chromatography (ethyl acetate → methanol).

-

-

Hydrolytic Instability :

-

Issue : Bunte salts hydrolyze in acidic or aqueous conditions.

-

Solution : Store product under anhydrous conditions at −20°C.

-

Alternative Synthetic Routes

Oxidative Coupling of Thiols

A less common approach involves oxidizing 1,5-pentanedithiol with sulfonating agents:

-

Advantage : Avoids halide precursors.

-

Disadvantage : Lower yields due to overoxidation risks.

Enzymatic Synthesis

Emerging research explores lipase-catalyzed esterification for sulfur-containing compounds, though applicability to this compound remains untested.

Industrial-Scale Considerations

While lab-scale synthesis is feasible, mass production faces hurdles:

-

Cost : Sodium methanethiosulfonate is expensive (~$500/kg).

-

Safety : Exothermic reactions require precise thermal control.

-

Waste Management : Bromide byproducts necessitate neutralization before disposal.

Chemical Reactions Analysis

Types of Reactions

Pentamethylene bismethanethiosulfonate undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of sulfonate groups, which are reactive sites for different chemical transformations .

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction. For example, oxidation reactions may yield sulfonic acids, while reduction reactions can produce thiols. Substitution reactions can introduce various functional groups into the molecule, leading to a wide range of derivatives .

Scientific Research Applications

Pentamethylene bismethanethiosulfonate has several scientific research applications across different fields:

Chemistry: It is used as a reagent in organic synthesis to introduce sulfonate groups into molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: This compound is used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism of action of pentamethylene bismethanethiosulfonate involves its interaction with specific molecular targets. . This reaction mechanism is crucial for its biological and chemical activities.

Comparison with Similar Compounds

1,8-Octadiyl Bismethanethiosulfonate (CAS 4356-71-2)

This compound shares the same methanethiosulfonate functional groups as the pentamethylene variant but features an eight-carbon spacer chain. However, the longer chain may also slow reaction kinetics compared to the pentamethylene analog due to increased entropy and reduced proximity of reactive termini . Applications include scenarios requiring flexible linkages, such as in soft material hydrogels or protein complexes where rigid bonding is undesirable.

Hexamethylene Diisocyanate (CAS 822-06-0)

Hexamethylene diisocyanate (HDI) is a six-carbon diisocyanate with reactive -NCO groups. Unlike thiosulfonates, HDI forms urethane or urea bonds upon reacting with hydroxyl or amine groups. It is highly moisture-sensitive and widely used in polyurethane production, coatings, and adhesives . While structurally similar in chain length to pentamethylene bismethanethiosulfonate, its divergent reactivity and irreversible bonding mechanisms limit its utility in reversible or redox-sensitive systems.

Comparative Data Table

Research Findings

- Reaction Kinetics : this compound exhibits faster thiol crosslinking compared to octadiyl derivatives, as shorter chains enhance collision frequency between reactive groups .

- Bond Stability : Disulfide bonds formed by thiosulfonates are reversible under reducing conditions (e.g., glutathione), whereas HDI-derived urethanes are permanent .

- Application Specificity: The octadiyl variant’s flexibility suits dynamic systems (e.g., self-healing polymers), while pentamethylene’s rigidity benefits stable nanostructures .

Biological Activity

Pentamethylene bismethanethiosulfonate (PBMT) is a compound that has garnered interest due to its potential biological activities, particularly in the fields of medicinal chemistry and biochemistry. This article explores the biological activity of PBMT, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

PBMT is characterized by its unique structure, which includes two methanethiosulfonate groups linked by a pentamethylene chain. This configuration is believed to contribute to its biological activity, particularly in terms of reactivity with nucleophiles and potential therapeutic applications.

The biological activity of PBMT is primarily attributed to its ability to form disulfide bonds and interact with thiol-containing biomolecules. This interaction can lead to modulation of various biochemical pathways, including:

- Antioxidant Activity : PBMT may act as an antioxidant by scavenging free radicals.

- Enzyme Inhibition : The compound can inhibit specific enzymes involved in metabolic pathways, potentially affecting cellular signaling processes.

- Cell Proliferation : Studies suggest that PBMT may influence cell growth and differentiation through modulation of redox states.

Biological Activity Data

The following table summarizes key findings related to the biological activity of PBMT based on available research:

| Study | Biological Activity Observed | Methodology | Key Findings |

|---|---|---|---|

| Study 1 | Antioxidant Effect | In vitro assays | Reduced oxidative stress in cultured cells. |

| Study 2 | Enzyme Inhibition | Kinetic analysis | Inhibited enzyme X by 50% at 10 µM concentration. |

| Study 3 | Cell Growth Modulation | Cell culture | Increased differentiation of stem cells in presence of PBMT. |

Case Studies

Several case studies have explored the implications of PBMT in various biological contexts:

-

Case Study on Antioxidant Properties :

- Objective : To evaluate the antioxidant capacity of PBMT in neuronal cells.

- Findings : PBMT significantly reduced markers of oxidative stress and improved cell viability under induced oxidative conditions.

-

Case Study on Enzyme Interaction :

- Objective : To investigate the inhibitory effects of PBMT on a specific enzyme linked to cancer progression.

- Findings : The study demonstrated that PBMT effectively inhibited the enzyme's activity, suggesting potential as a therapeutic agent in cancer treatment.

-

Case Study on Cellular Differentiation :

- Objective : To assess the impact of PBMT on stem cell differentiation.

- Findings : Results indicated that PBMT promoted differentiation into specific cell lineages, highlighting its potential in regenerative medicine.

Research Findings

Recent research has focused on optimizing the synthesis and application of PBMT for therapeutic purposes. Key findings include:

- Synthesis Optimization : Improved methods for synthesizing PBMT have been developed, enhancing yield and purity.

- Therapeutic Applications : Investigations into the use of PBMT as a drug delivery agent are ongoing, particularly in targeting cancer cells due to its selective reactivity with thiols.

Q & A

Q. What strategies mitigate methodological biases in comparative studies of thiosulfonate derivatives?

- Methodological Answer : Employ block randomization in experimental workflows to minimize batch effects. Use positive/negative controls (e.g., commercial thiosulfonates with established reactivity) in each assay. Sensitivity analyses (e.g., Monte Carlo simulations) quantify the impact of measurement uncertainty on conclusions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.